![molecular formula C20H17N5OS B2545116 N-benzyl-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 891117-44-5](/img/structure/B2545116.png)

N-benzyl-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

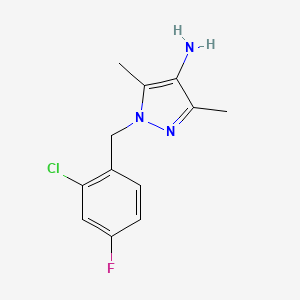

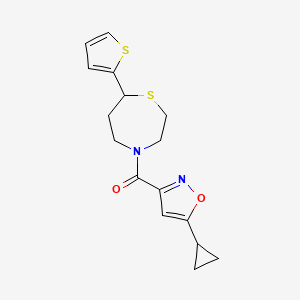

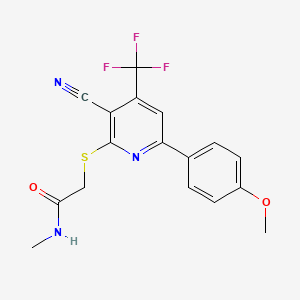

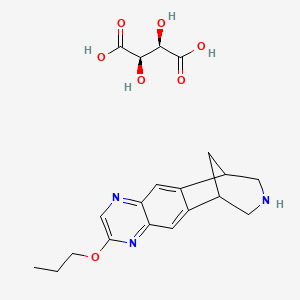

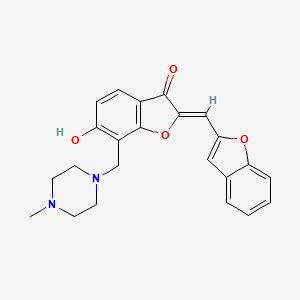

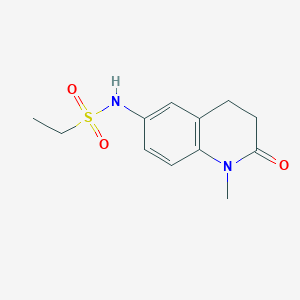

“N-benzyl-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide” is a compound that belongs to the class of organic compounds known as phenylpyridazines . It is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine , a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . These compounds have wide applications as synthetic intermediates and promising pharmaceuticals .

Synthesis Analysis

The synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines derivatives, which includes “this compound”, has been reported by Marathe et al . They heated 4-amino-3-arylamino-5-mercapto-1,2,4-triazoles with α-bromoacetophenone in dry DMF, initially in the presence of potassium carbonate for 2 hours, and subsequently with p-TsOH .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a five-membered triazole ring fused with a six-membered thiadiazine ring . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Wissenschaftliche Forschungsanwendungen

Pharmacological Activities of Similar Compounds

Research on compounds with structural similarities often focuses on their pharmacological potential. For example, triazoles and benzodiazepines have been extensively studied for their sedative, hypnotic, and anxiolytic properties. Zaleplon, a non-benzodiazepine hypnotic, has been investigated for its potential in treating insomnia, showing benzodiazepine-like sedative effects but with less liability for undesirable side effects (Heydorn, 2000; Beer et al., 1997).

Reactivity and Biological Significance of Triazole Derivatives

Triazole derivatives, such as 1,2,4-triazoles, are known for their broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. Studies on the reactivity of triazole derivatives highlight their potential in synthesizing biologically active molecules (Kaplaushenko, 2019; Parchenko, 2019).

Synthetic Methods and Chemical Properties

The synthesis and physico-chemical properties of heterocyclic compounds like 1,2,4-triazole derivatives are of significant interest due to their application in various fields including pharmaceuticals, agriculture, and materials science. Recent studies focus on new synthetic methods and the exploration of their properties and applications (Ohloblina, 2022).

Zukünftige Richtungen

The future directions for “N-benzyl-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide” and similar compounds lie in their potential pharmaceutical applications. The review by Aggarwal et al. suggests that these compounds could be used for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases .

Wirkmechanismus

Target of Action

N-benzyl-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a compound that has been found to interact with a variety of enzymes and receptors in the biological system

Mode of Action

The mode of action of this compound involves its ability to bind to its targets and initiate a series of biochemical reactions

Biochemical Pathways

This compound is involved in various biochemical pathways due to its diverse pharmacological activities

Pharmacokinetics

These properties would have a significant impact on the bioavailability of the compound .

Result of Action

It is known that the compound has diverse pharmacological activities .

Eigenschaften

IUPAC Name |

N-benzyl-2-[(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5OS/c26-19(21-13-15-7-3-1-4-8-15)14-27-20-23-22-18-12-11-17(24-25(18)20)16-9-5-2-6-10-16/h1-12H,13-14H2,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIWOYBXIZWTKOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid](/img/structure/B2545036.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone](/img/structure/B2545037.png)

![6-Oxa-1-azaspiro[3.4]octane hemioxalate](/img/structure/B2545039.png)

![5-(benzylsulfamoyl)-2-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B2545040.png)

![1-((((3,5-Dichlorophenyl)amino)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2545041.png)

![N-(2-hydroxyethyl)-N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2545048.png)

![Tert-butyl N-[(5,5-dimethyl-2-oxocyclohexyl)methyl]carbamate](/img/structure/B2545049.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)picolinamide](/img/structure/B2545050.png)